Mevaldic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYSIIDJAVQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-07-1 | |
| Record name | 3-Hydroxy-3-methyl-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevaldic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEVALDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mevaldic Acid Biosynthesis and Metabolic Intermediates
Acetyl-Coenzyme A as the Primary Precursor Pool
The mevalonate (B85504) pathway initiates with acetyl-coenzyme A (acetyl-CoA), a central metabolic intermediate derived from various catabolic processes, including glycolysis, fatty acid oxidation, and amino acid metabolism wikipedia.orgfiveable.mecreative-proteomics.comfrontiersin.orguniprot.orgwikipedia.orgfrontiersin.orglibretexts.org. Acetyl-CoA serves as the fundamental carbon feedstock for the entire pathway, providing the two-carbon units that are progressively condensed and modified to generate the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgfiveable.meresearchgate.net.
Formation of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA)
The synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical early step in the mevalonate pathway, representing the convergence of acetyl-CoA molecules. This process occurs in two main enzymatic steps:
Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA acetyltransferase, also known as thiolase wikipedia.orgfiveable.mecreative-proteomics.comuniprot.orgfrontiersin.orglibretexts.orgresearchgate.netmdpi.comwikipedia.orghmdb.capnas.org.
Formation of HMG-CoA: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form HMG-CoA. This reaction is catalyzed by HMG-CoA synthase wikipedia.orgfiveable.mefrontiersin.orguniprot.orgfrontiersin.orglibretexts.orgresearchgate.netmdpi.comwikipedia.orghmdb.capnas.org. HMG-CoA synthase catalyzes the formation of a carbon-carbon bond by activating the methyl group of an acetylated cysteine, and this reaction is considered the first committed and transcriptionally regulated step in cholesterol biosynthesis pnas.org.
Enzymatic Reduction of HMG-CoA to Mevaldic Acid and Mevalonic Acid
The conversion of HMG-CoA to mevalonate is the rate-limiting and most highly regulated step in the mevalonate pathway wikipedia.orgfiveable.mefrontiersin.orgfrontiersin.orglibretexts.orgresearchgate.netmdpi.comhmdb.caelsevier.eswikipedia.orgresearchgate.net. This transformation involves a two-step reduction catalyzed by the enzyme HMG-CoA reductase (HMGR).
Role of HMG-CoA Reductase
HMG-CoA reductase (EC 1.1.1.34) is a transmembrane enzyme found in eukaryotes and some prokaryotes, responsible for catalyzing the reduction of HMG-CoA to mevalonate uniprot.orgfrontiersin.orgresearchgate.netmdpi.comhmdb.caelsevier.eswikipedia.orgresearchgate.netnih.govnih.gov. This reaction requires two molecules of NADPH as a cofactor and proceeds through a series of hydride transfers core.ac.ukannualreviews.orgmdpi.comelsevier.eswikipedia.orgresearchgate.netnih.govnih.govnih.gov. The enzyme's active site is structured to bind HMG-CoA, CoA, and NADPH, facilitating the reduction of the thioester carbonyl group of HMG-CoA proteopedia.orgmdpi.com. The importance of HMGR as the rate-limiting enzyme makes it a primary target for cholesterol-lowering drugs known as statins frontiersin.orgresearchgate.netmdpi.comhmdb.cawikipedia.orgnih.govresearchgate.net.
Stereochemical Aspects of this compound Reduction and Mevalonic Acid Formation
The reduction of HMG-CoA by HMG-CoA reductase yields the biologically active (3R)-enantiomer of mevalonate wikipedia.orgcore.ac.ukwikipedia.org. This stereospecificity is achieved through a precise mechanism involving hydride transfer from the 4A (4R) position of NADPH to the substrate core.ac.uknih.gov. The reduction process is a four-electron oxidoreduction researchgate.netnih.govnih.gov. Studies have indicated that the reduction occurs on the thiol-esterified carboxyl group of HMG-CoA pnas.org.
Consideration of this compound-Coenzyme A Hemithioacetal as a Reaction Intermediate
This compound, or more specifically its hemithioacetal adduct with coenzyme A (this compound-coenzyme A hemithioacetal), is considered a key intermediate or substrate in the enzymatic reduction of HMG-CoA to mevalonate pnas.orgcore.ac.ukannualreviews.orgchemrxiv.orgscispace.com. The catalytic mechanism of HMG-CoA reductase involves the formation of a mevaldyl-CoA hemi-thioacetal as the first step, followed by the release of CoA-SH and the formation of mevaldehyde. Subsequently, a second NADPH molecule reduces mevaldehyde to mevalonate pnas.orgcore.ac.ukmdpi.com. Research has shown that the this compound-coenzyme A hemithioacetal is efficiently reduced by HMG-CoA reductase, with the hydride transfer occurring at the 5-pro-S position of the resulting mevalonate, mirroring the stereochemistry observed with yeast enzymes core.ac.uk. It has also been noted that only one stereoisomer of mevaldate (B1259580) is utilized by HMG-CoA reductase nih.gov.
Key Intermediates and Enzymes in the Early Mevalonate Pathway
Compound List:
Acetyl-Coenzyme A (Acetyl-CoA)
Acetoacetyl-CoA
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA)
this compound
this compound-Coenzyme A Hemithioacetal
Mevalonate
NADPH
CoA-SH (Coenzyme A)
Enzymatic Transformations and Regulation of Mevaldate Metabolism
Regulatory Mechanisms Governing Mevaldic Acid Pathway Flux
Post-Translational Modifications and Enzyme Degradation
The regulation of mevaldate (B1259580) metabolism is significantly influenced by post-translational modifications (PTMs) and the controlled degradation of enzymes involved in the mevalonate (B85504) pathway creative-proteomics.comnih.gov. These mechanisms provide rapid and dynamic control over enzyme activity, stability, and localization, allowing cells to adapt swiftly to changing physiological conditions and environmental signals nih.govmdpi.comfrontiersin.orgnih.gov.
Key Post-Translational Modifications: PTMs are biochemical alterations to proteins that occur after synthesis, profoundly impacting their function and fate. For enzymes in the mevalonate pathway, critical PTMs include phosphorylation and ubiquitination creative-proteomics.commdpi.comabcam.com.
Phosphorylation: This reversible modification, catalyzed by kinases and reversed by phosphatases, is a widespread regulatory strategy. The rate-limiting enzyme of the mevalonate pathway, 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), is a prime example. It is phosphorylated by kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA). This phosphorylation typically leads to a decrease in HMGCR activity, linking pathway regulation to cellular energy status creative-proteomics.com.
Ubiquitination: This process involves the covalent attachment of ubiquitin to target proteins, often marking them for degradation via the ubiquitin-proteasome pathway (UPP) or modulating their function creative-proteomics.comnih.govnumberanalytics.comthermofisher.com. HMGCR is a key target of ubiquitination. The intracellular accumulation of sterols can trigger the ubiquitination of HMGCR, leading to its recognition and degradation by the proteasome through endoplasmic reticulum-associated degradation (ERAD) frontiersin.org. This mechanism effectively reduces HMGCR levels when cholesterol synthesis is abundant. Conversely, binding to UBIAD1 (UbiA prenyltransferase domain-containing protein-1), a vitamin K2 synthetic enzyme, can inhibit HMGCR's ERAD, thereby maintaining the synthesis of non-sterol isoprenoids even under conditions of high sterol levels frontiersin.org.
Enzyme Degradation: Regulated protein degradation is essential for cellular homeostasis, facilitating the removal of damaged, misfolded, or no longer needed proteins nih.govnumberanalytics.comthermofisher.com. The ubiquitin-proteasome pathway (UPP) is a primary route for degrading intracellular proteins nih.govthermofisher.com. In this pathway, proteins tagged with ubiquitin chains are recognized and broken down by the proteasome nih.govthermofisher.com. The degradation of HMGCR exemplifies how controlled proteolysis manages the abundance of key metabolic enzymes creative-proteomics.comfrontiersin.org. Regulatory proteins within the mevalonate pathway's control network are also subject to degradation, enabling rapid adjustments in metabolic flux nih.gov.
Data Table 1: Post-Translational Modifications Affecting Mevalonate Pathway Enzymes
| Enzyme Target | Type of PTM | Modifying Agent/System | Effect on Enzyme | Primary Role in Regulation | References |
| HMGCR | Phosphorylation | AMPK, PKA | Inhibition | Rapid response to energy status | creative-proteomics.com |
| HMGCR | Ubiquitination | Sterol-induced ubiquitination machinery | Degradation via UPP | Downregulation based on sterol levels | creative-proteomics.comfrontiersin.org |
| HMGCR | Ubiquitination | UBIAD1 binding prevents ERAD | Stabilization (indirectly) | Maintaining non-sterol isoprenoid synthesis | frontiersin.org |
Feedback Inhibition and Cross-talk with Related Metabolic Pathways (e.g., Methylerythritol Phosphate (B84403) Pathway)
The flux through the mevalonate pathway is tightly regulated by internal feedback mechanisms and by its interactions with other metabolic pathways, most notably the methylerythritol phosphate (MEP) pathway, particularly in plants.
Feedback Inhibition: The mevalonate pathway is subject to sophisticated feedback inhibition, primarily orchestrated by downstream metabolites such as cholesterol and various isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) creative-proteomics.comnih.govresearchgate.net. These end products function as allosteric regulators, binding to key enzymes and diminishing their catalytic activity. This feedback loop is crucial for preventing metabolic overproduction and maintaining cellular homeostasis creative-proteomics.comnih.gov.
HMG-CoA Reductase (HMGCR): As the rate-limiting enzyme, HMGCR is a principal target of feedback inhibition. Elevated levels of cholesterol and other downstream isoprenoids allosterically inhibit HMGCR, thereby directly reducing the synthesis of mevalonate creative-proteomics.comnih.gov.
Mevalonate Kinase (MVK): MVK catalyzes an early step in the conversion of mevalonate to isoprenoid precursors and serves as a critical regulatory point. It is known to be inhibited by various downstream metabolites, including diphosphomevalonate (DPM), isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), and FPP researchgate.netresearchgate.netresearchgate.net. This inhibition by later pathway intermediates ensures that the pathway's output is appropriately scaled to cellular demand.
Other Isoprenoid Synthases: Enzymes responsible for synthesizing specific isoprenoids, such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, are also subject to feedback inhibition by their respective products, FPP and GGPP creative-proteomics.com.
Data Table 2: Key Feedback Inhibitors of the Mevalonate Pathway
| Enzyme Target | Inhibitor(s) | Type of Inhibition | Effect on Pathway Flux | References |
| HMGCR | Cholesterol, Isoprenoids (e.g., FPP, GGPP) | Allosteric | Decreases mevalonate synthesis | creative-proteomics.comnih.gov |
| Mevalonate Kinase (MVK) | DPM, IPP, DMAPP, GPP, FPP | Allosteric | Decreases mevalonate phosphorylation | researchgate.netresearchgate.netresearchgate.net |
| FPP Synthase | FPP | Allosteric | Decreases FPP synthesis | creative-proteomics.com |
| GGPP Synthase | GGPP | Allosteric | Decreases GGPP synthesis | creative-proteomics.com |
Cross-talk with the Methylerythritol Phosphate (MEP) Pathway: In plants, the synthesis of isoprenoids is accomplished through two distinct pathways: the mevalonate (MVA) pathway, primarily located in the cytosol, and the methylerythritol phosphate (MEP) pathway, situated within the plastids plos.orgznaturforsch.combiorxiv.orgfrontiersin.org. Both pathways converge on the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon units essential for isoprenoid biosynthesis znaturforsch.combiorxiv.orgfrontiersin.orgresearchgate.net.
Dual Pathway System: The MVA pathway is generally responsible for the production of sterols, sesquiterpenoids, and other cytosolic isoprenoids. In contrast, the MEP pathway synthesizes monoterpenes, diterpenes, carotenoids, and gibberellins (B7789140) within the plastids biorxiv.org.
Metabolic Cross-talk: Significant evidence points to a metabolic "cross-talk" between the MVA and MEP pathways in plants. This cross-talk involves the potential translocation of intermediates, such as IPP, between the cytosolic and plastidial compartments znaturforsch.combiorxiv.org. This exchange mechanism allows for a more integrated and flexible production of the diverse array of isoprenoid compounds required by the plant.
Cellular and Organismal Significance of Mevaldic Acid Metabolites
Precursor Role in Isoprenoid Biosynthesis
Mevaldic acid is a transient intermediate in the mevalonate (B85504) pathway, positioned between 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonic acid. annualreviews.org The overarching mevalonate pathway is an essential metabolic route present in eukaryotes, archaea, and some bacteria, responsible for producing two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These two molecules are the universal precursors for the biosynthesis of isoprenoids, a large and diverse class of over 30,000 biomolecules. wikipedia.orgmicrobiologyresearch.org
The synthesis of these vital isoprenoid precursors begins with acetyl-CoA and proceeds through a series of enzymatic reactions. metwarebio.com Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to produce HMG-CoA. byjus.comcreative-proteomics.com HMG-CoA reductase, a key rate-limiting enzyme of the pathway, then reduces HMG-CoA to mevalonate. nih.govresearchgate.net Subsequently, mevalonate is phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. wikipedia.orgfiveable.me
It is important to note that an alternative pathway for isoprenoid precursor synthesis, the methylerythritol phosphate (B84403) (MEP) pathway, exists in plants, most bacteria, and some protozoa. wikipedia.orgmicrobiologyresearch.org While the end products (IPP and DMAPP) are the same, the enzymatic steps are entirely different. wikipedia.org In higher plants, the mevalonate pathway operates in the cytosol, while the MEP pathway is active in the plastids. wikipedia.org
The isoprenoids synthesized from IPP and DMAPP are involved in a multitude of biological functions. These include serving as components of cell membranes, participating in electron transport chains, acting as pigments, and forming the basis for various hormones. microbiologyresearch.orgoup.comfrontiersin.org
Contribution to Sterol and Terpenoid Production
The metabolites derived from this compound are fundamental to the production of a wide array of sterols and terpenoids. wikipedia.orgwikipedia.org These compounds are synthesized from the foundational five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the end products of the lower mevalonate pathway. wikipedia.org
Sterol Synthesis:
The biosynthesis of cholesterol, a crucial sterol in animal cells, is a well-established process that relies heavily on the mevalonate pathway. byjus.com The pathway begins with the condensation of IPP molecules to form farnesyl pyrophosphate (FPP). byjus.com Two molecules of FPP then condense to form squalene (B77637), a 30-carbon compound. byjus.com Squalene subsequently undergoes cyclization to form lanosterol (B1674476), which is the direct precursor to cholesterol in vertebrates. researchgate.net A series of enzymatic modifications, including demethylations and reductions, converts lanosterol into cholesterol. researchgate.net Cholesterol is an essential component of animal cell membranes, influencing their fluidity and integrity, and serves as a precursor for the synthesis of bile acids, steroid hormones, and vitamin D. byjus.com
Terpenoid Synthesis:
Terpenoids, also known as terpenes, are a vast and diverse class of natural products derived from the basic isoprene (B109036) unit. numberanalytics.com The mevalonate pathway is responsible for producing the precursors for all classes of terpenoids. numberanalytics.com Depending on the number of five-carbon isoprene units they contain, terpenoids are classified as:
Monoterpenes (C10): Formed from two isoprene units. Examples include limonene (B3431351) and pinene. numberanalytics.com
Sesquiterpenes (C15): Formed from three isoprene units. Examples include farnesene (B8742651) and nerolidol. numberanalytics.com
Diterpenes (C20): Formed from four isoprene units. Examples include phytol (B49457) and taxadiene. numberanalytics.com
Triterpenes (C30): Formed from six isoprene units. Squalene and lanosterol are key examples. numberanalytics.com
These terpenoids have a wide range of functions in different organisms. In plants, they are involved in defense mechanisms, act as signaling molecules, and contribute to the aroma and flavor of many species. frontiersin.orgtaylorandfrancis.com In animals, besides cholesterol, other important isoprenoids include coenzyme Q10 (ubiquinone), which is vital for the electron transport chain, and dolichols, which are involved in glycoprotein (B1211001) synthesis. nih.govbyjus.com
| Class | Carbon Atoms | Precursor | Examples |
| Monoterpenes | 10 | Geranyl pyrophosphate (GPP) | Limonene, Pinene |
| Sesquiterpenes | 15 | Farnesyl pyrophosphate (FPP) | Farnesene, Nerolidol |
| Diterpenes | 20 | Geranylgeranyl pyrophosphate (GGPP) | Phytol, Taxadiene |
| Triterpenes | 30 | Squalene | Lanosterol, Cholesterol |
Involvement in Protein Prenylation and Membrane Association
A crucial function of the mevalonate pathway, and by extension the metabolites of this compound, is the synthesis of isoprenoid intermediates for protein prenylation. metwarebio.com This post-translational modification involves the covalent attachment of either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to cysteine residues near the C-terminus of specific proteins. acs.orgplos.org The isoprenoid donors for these modifications are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, both of which are synthesized from the pathway's primary products, IPP and DMAPP. creative-proteomics.comnih.gov
Protein prenylation is essential for the proper localization and function of a wide variety of proteins, particularly small GTPases from the Ras, Rho, and Rab families. metwarebio.comtaylorandfrancis.com These proteins act as molecular switches in numerous cellular signaling pathways. frontiersin.org The attachment of the hydrophobic prenyl group facilitates the anchoring of these proteins to cellular membranes, such as the plasma membrane and the endoplasmic reticulum. mdpi.comresearchgate.net This membrane association is critical for their ability to interact with downstream effector molecules and participate in signaling complexes. frontiersin.orgmdpi.com
The process of prenylation is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II, also known as RabGGTase). plos.org FTase and GGTase-I recognize a "CaaX box" motif at the C-terminus of their target proteins, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' determines the type of isoprenoid attached. nih.gov
Some proteins can undergo alternative prenylation, where they can be modified by either a farnesyl or a geranylgeranyl group, particularly under conditions where one of the isoprenoid pyrophosphates is limited. nih.gov This plasticity highlights the intricate regulation and importance of the mevalonate pathway in maintaining cellular function.
| Isoprenoid Group | Donor Molecule | Enzyme | Target Proteins (Examples) |
| Farnesyl (C15) | Farnesyl pyrophosphate (FPP) | Farnesyltransferase (FTase) | Ras proteins, Lamin B |
| Geranylgeranyl (C20) | Geranylgeranyl pyrophosphate (GGPP) | Geranylgeranyltransferase I & II (GGTase-I & II) | Rho, Rab, and Rac family proteins |
Implications for Cellular Growth, Differentiation, and Cytoskeletal Dynamics
The metabolites originating from the this compound pathway have profound implications for fundamental cellular processes, including growth, differentiation, and the organization of the cytoskeleton. metwarebio.comnih.gov This influence is largely mediated through the synthesis of non-sterol isoprenoids, which are essential for protein prenylation, and sterols like cholesterol, which are integral to membrane structure and function. nih.gov
Cellular Growth and Differentiation:
Rapidly dividing cells have a high demand for products of the mevalonate pathway. nih.gov Cholesterol is a fundamental building block for new cell membranes, and its availability is crucial for cell proliferation. nih.gov Furthermore, many signaling pathways that control cell growth and differentiation converge on the mevalonate pathway. nih.gov For instance, the epidermal growth factor receptor (EGFR), a key regulator of cell growth and survival, requires mevalonate metabolites for its proper function. nih.gov
The process of protein prenylation is also deeply intertwined with cell cycle progression and differentiation. researchgate.net Small GTPases like Ras and Rho, which are key regulators of cell proliferation, are dependent on prenylation for their activity. taylorandfrancis.comfrontiersin.org By controlling the localization and function of these signaling proteins, the mevalonate pathway exerts significant control over cell fate decisions. taylorandfrancis.com Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). researchgate.net
Cytoskeletal Dynamics:
The cytoskeleton, a dynamic network of protein filaments including actin, microtubules, and intermediate filaments, provides structural support to cells and is essential for processes like cell division, migration, and maintaining cell shape. frontiersin.org The organization and dynamics of the cytoskeleton are heavily influenced by the Rho family of small GTPases. taylorandfrancis.com As these proteins require geranylgeranylation for their membrane localization and function, the mevalonate pathway plays an indirect but critical role in regulating cytoskeletal architecture. frontiersin.org
For example, Rho GTPases are involved in the formation of actin stress fibers and focal adhesions, which are crucial for cell adhesion and migration. taylorandfrancis.com By ensuring the proper prenylation of these regulatory proteins, the mevalonate pathway contributes to the maintenance of normal cytoskeletal dynamics. frontiersin.org Disruptions in the supply of isoprenoids can therefore lead to aberrant cytoskeletal organization and impair cellular functions that depend on it.
Pathogenic Mechanisms Associated with Mevaldic Acid Pathway Dysregulation
Mevalonate (B85504) Kinase Deficiency (MKD) and Mevalonic Acid Accumulation
Mevalonate Kinase Deficiency (MKD) is a rare, autosomal recessive inborn error of metabolism that epitomizes the severe consequences of a dysfunctional mevaldic acid pathway. frontiersin.org The disease is characterized by recurrent episodes of fever and systemic inflammation. frontiersin.orgdovepress.com A biochemical hallmark of MKD is the accumulation of mevalonic acid in the body, which is detectable at high levels in the urine. frontiersin.orgrarediseases.org
The clinical presentation of MKD exists on a spectrum. dovepress.comnih.gov The less severe form is known as Hyperimmunoglobulinemia D and periodic fever syndrome (HIDS), while the most severe form is termed Mevalonic Aciduria (MA). rarediseases.orgmedlineplus.govmedlink.com Patients with the MA phenotype can present with dysmorphic features and neurological anomalies in addition to the inflammatory symptoms. dovepress.comnih.gov The severity of the disease is largely correlated with the degree of residual mevalonate kinase enzyme activity. dovepress.commedlineplus.gov
Genetic Basis of MKD: MVK Gene Mutations
Mevalonate Kinase Deficiency is caused by biallelic mutations in the MVK gene, located on chromosome 12q24. nih.govnih.govnih.gov This gene provides the instructions for producing the mevalonate kinase enzyme. medlineplus.gov To date, over 120 pathogenic variants in the MVK gene have been identified in individuals with MKD. nih.gov
The majority of these mutations are missense single nucleotide variants that result in amino acid substitutions. nih.govnih.gov These changes often lead to an unstable mevalonate kinase enzyme with a reduced functional capacity. dovepress.commedlineplus.gov The level of residual enzyme activity is a key determinant of the clinical phenotype. dovepress.com Individuals with HIDS typically have between 1.8% and 28% of normal enzyme activity, whereas those with the more severe MA have less than 0.5% activity. dovepress.com
| Common MVK Gene Mutations in MKD | Associated Phenotype | Consequence of Mutation |
| V377I | HIDS | Impairs protein folding, maturation, and stability. dovepress.com |
| I268T | All MKD subtypes | Associated with a range of clinical severity. mdpi.com |
| H20P | All MKD subtypes | Associated with a range of clinical severity. mdpi.com |
| A334T | Severe MKD/MA | Often found in patients with severe or atypical presentations. mdpi.com |
Consequences of Impaired Downstream Isoprenoid Synthesis (e.g., Geranylgeranyl Pyrophosphate Shortage)
The deficiency in mevalonate kinase activity leads to a bottleneck in the mevalonate pathway, causing a shortage of downstream isoprenoid products. frontiersin.org Isoprenoids are a large and diverse class of molecules essential for numerous cellular functions. nih.gov Key non-sterol isoprenoids that become depleted in MKD include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov
The scarcity of these molecules, particularly GGPP, is increasingly recognized as a central factor in the inflammatory manifestations of MKD. amsterdamumc.nlnih.gov GGPP is crucial for a post-translational modification process known as protein prenylation. amsterdamumc.nl
Defective Protein Prenylation as a Primary Pathogenic Mechanism
Protein prenylation is the attachment of isoprenoid lipids, such as FPP and GGPP, to proteins. This modification is vital for the proper localization and function of many proteins, especially small GTPases which act as molecular switches in a multitude of cellular signaling pathways. frontiersin.orgnih.gov
In MKD, the reduced availability of GGPP leads to defective prenylation, causing an accumulation of unprenylated small GTPases, including those from the Rab and Rap families. frontiersin.orgnih.govresearchgate.net This failure to prenylate proteins is considered a primary pathogenic mechanism driving the inflammatory phenotype of the disease. amsterdamumc.nlfrontiersin.org The extent of defective protein prenylation has been shown to inversely correlate with the residual activity of the mevalonate kinase enzyme. frontiersin.orgnih.gov
Inflammasome Activation and Autoinflammatory Responses
The innate immune system's inflammasomes are multi-protein complexes that, upon activation, trigger the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.govoup.com A lack of isoprenoids, resulting from the mevalonate pathway blockade, is linked to the overactivity of certain GTPases, which in turn can lead to the activation of the inflammasome and subsequent caspase-1 activation. mdpi.com Caspase-1 is the enzyme directly responsible for processing pro-IL-1β into its active, secreted form. oup.commdpi.com
Research suggests that the inhibition of the mevalonate pathway leads to an overexpression of NLRP3, a key component of one of the major inflammasomes. nih.gov This provides a molecular link between the metabolic defect in MKD and the profound inflammatory response, positioning MKD as a metabolic autoinflammatory disease. nih.gov The activation of the pyrin inflammasome, in particular, has been implicated in the inflammatory episodes seen in MKD. researchgate.net
Linkages to Mitochondrial Dysfunction
Emerging evidence suggests a connection between the blockade of the mevalonate pathway and mitochondrial dysfunction. nih.govsemanticscholar.org This dysfunction can manifest as a lower mitochondrial membrane potential and an increased release of pro-apoptotic factors into the cytosol. nih.govnih.gov
Several mechanisms may contribute to this mitochondrial impairment. A deficiency in Coenzyme Q10, an electron transporter in the mitochondrial respiratory chain and a product of the mevalonate pathway, could lead to abnormal mitochondrial function and oxidative damage. nih.gov Furthermore, a severe reduction in protein prenylation has been associated with defective autophagy, the cellular process for clearing damaged organelles. semanticscholar.orgresearchgate.net The failure to remove damaged mitochondria can result in the production of reactive oxygen species (ROS) and the release of mitochondrial DNA, which can further activate the NLRP3 inflammasome. researchgate.net This creates a potential feedback loop where mitochondrial dysfunction exacerbates the inflammatory state in MKD. nih.govresearchgate.net
Mevalonate Pathway Dysregulation in Cancer Pathogenesis and Progression
Beyond rare inherited disorders, dysregulation of the mevalonate pathway is increasingly recognized for its role in the pathogenesis and progression of various cancers. nih.govresearchgate.net Unlike in MKD where the pathway is inhibited, in many cancers, the mevalonate pathway is upregulated. nih.govresearchgate.net This heightened activity provides a continuous supply of cholesterol and non-sterol isoprenoid intermediates that are essential for tumor development and a malignant phenotype. nih.gov
This upregulation can occur through several mechanisms, including mutations in the tumor suppressor protein p53, abnormal activation of sterol regulatory element-binding proteins (SREBPs), and altered regulation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway. nih.govresearchgate.net Elevated expression of HMGCR and other genes in the mevalonate pathway has been shown to correlate with a poor prognosis in some cancers, such as breast cancer. nih.govresearchgate.net
The increased production of isoprenoids in cancer cells enhances protein prenylation, which promotes uncontrolled cell growth, survival, and invasion. nih.gov The dysregulation of this critical metabolic pathway is a feature of several types of cancer, including:
Breast cancer nih.gov
Prostate cancer nih.govmdpi.com
Pancreatic cancer nih.gov
Lung cancer nih.gov
Leukemia nih.gov
Hepatic cancer nih.gov
Esophageal cancer nih.gov
This dependency of cancer cells on the mevalonate pathway has led to the exploration of pathway inhibitors, such as statins, as potential anticancer agents. nih.govresearchgate.net
Metabolic Reprogramming and Oncogenic Signaling
A hallmark of cancer is metabolic reprogramming, where malignant cells alter their metabolic pathways to fuel rapid growth and proliferation. nih.govdntb.gov.ua The MVA pathway is frequently upregulated in various cancers, providing the necessary building blocks for tumorigenesis. researchgate.net This reprogramming is often driven by major oncogenes. For instance, the transcription factor MYC, a key driver of metabolic changes in cancer, upregulates genes involved in the MVA pathway to promote cell proliferation and survival. nih.govnih.gov Similarly, oncogenic signaling through pathways like PI3K-AKT can increase the availability of acetyl-CoA, the primary substrate for the MVA pathway, thereby enhancing its flux. nih.gov
The dysregulation of the MVA pathway also directly impacts oncogenic signaling. scispace.com A critical link is the process of protein prenylation, where isoprenoid intermediates from the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to signaling proteins. nih.gov This modification is essential for the proper localization and function of many small GTPases, including those in the Ras and Rho families, which are pivotal in cancer development. nih.govnih.gov For example, the cooperation between the MVA pathway enzyme HMG-CoA reductase (HMGCR) and the Ras oncogene can promote cell transformation. nih.gov Furthermore, the pathway is linked to the activity of the oncogenic YAP/TAZ transcription factors, whose nuclear localization and function are dependent on RhoA activity, which in turn requires geranylgeranylation. nih.govscispace.com
| Oncogenic Driver | Mechanism of MVA Pathway Upregulation | Consequence |
| MYC | Directly upregulates the expression of MVA pathway enzymes. nih.gov | Promotes growth and self-renewal of brain-tumor initiating cells. nih.gov |
| PI3K-AKT Pathway | Increases the cytosolic pool of acetyl-CoA, the initial substrate for the MVA pathway. nih.gov | Drives HMG-CoA synthesis and elevates the expression of MVA pathway genes. nih.gov |
| Mutant p53 | Activates the SREBP transcription factors, which control the expression of MVA pathway genes. nih.gov | Essential for the oncogenic activation of YAP and TAZ by mutant p53. nih.gov |
| Loss of Cilia | β-catenin interacts with SREBP2 to enforce the expression of the MVA pathway. nih.gov | Supports tumorigenesis. nih.gov |
Role in Cell Proliferation and Survival Mechanisms
The products of the mevalonate pathway are indispensable for cell proliferation and survival. nih.govescholarship.org Cholesterol is a vital component of cellular membranes, influencing their fluidity and the function of membrane-bound proteins. nih.gov Cancer cells often exhibit an elevated requirement for cholesterol to support the formation of new membranes during rapid division. nih.gov
Beyond cholesterol, the non-sterol isoprenoids FPP and GGPP are crucial. dovepress.com As mentioned, their role in prenylating proteins like Ras and Rho GTPases is critical for signaling pathways that control the cell cycle and apoptosis. researchgate.netescholarship.org Inhibition of the MVA pathway has been shown to suppress the proliferation of cancer cell lines by disrupting these processes. nih.govresearchgate.net For instance, squalene (B77637) epoxidase, an enzyme in the pathway, has been identified as a metabolic oncogene that promotes cell growth and inhibits apoptosis. dovepress.comdovepress.com The pathway also supports mitochondrial function by providing ubiquinone (Coenzyme Q10), a key component of the electron transport chain, and heme A. nih.gov By interfering with the synthesis of these essential molecules, dysregulation or inhibition of the MVA pathway can effectively halt cell growth and induce cell death. dovepress.comdovepress.com
| MVA Pathway Product | Function in Proliferation & Survival | Effect of Depletion |
| Cholesterol | Essential for the structure and function of cell membranes required for cell division. nih.gov | Compromised membrane integrity. |
| FPP and GGPP | Required for protein prenylation, anchoring key signaling proteins (e.g., Ras, Rho) to membranes. nih.gov | Impaired cell signaling, leading to cell cycle arrest and apoptosis. researchgate.net |
| Ubiquinone (CoQ10) | A vital component of the mitochondrial electron transport chain for energy production. nih.gov | Mitochondrial dysfunction, increased reactive oxygen species. nih.gov |
| Dolichol | Involved in the synthesis of glycoproteins, which are important for cell adhesion and signaling. nih.gov | Defective protein glycosylation. |
Mechanistic Linkages to Other Disease Contexts (e.g., Cardiovascular, Neurodegenerative)
Dysregulation of the mevalonate pathway is a key factor in the pathogenesis of cardiovascular disease. creative-proteomics.com The pathway's primary role in cholesterol biosynthesis means its overactivity can lead to hypercholesterolemia, a major risk factor for atherosclerosis. creative-proteomics.com The accumulation of LDL cholesterol in the bloodstream contributes to the formation of atherosclerotic plaques. creative-proteomics.com Furthermore, isoprenoid intermediates are implicated in cardiovascular disorders through their role in the isoprenylation of small GTPases, which can influence processes like endothelial dysfunction and cardiac hypertrophy. nih.gov
Mevalonate Pathway Disorder in Porokeratoses Pathogenesis
Porokeratoses (PK) are a group of genetic skin disorders of keratinization directly caused by mutations in genes of the mevalonate pathway. nih.gov The pathogenesis of PK is explained by Knudson's "two-hit" hypothesis. morressier.com Individuals with PK inherit a germline mutation in one allele of a mevalonate pathway gene. nih.govmorressier.com The clinical skin lesions then develop after a "second hit"—a somatic mutation or loss of the remaining functional allele—occurs in a keratinocyte. morressier.com This biallelic deficiency in a single cell leads to a clonal expansion of keratinocytes with a defective MVA pathway, resulting in the characteristic cornoid lamella seen histologically. nih.govmorressier.com
Genetic studies have identified mutations in four key enzymes of the pathway as causes for different forms of porokeratosis. elifesciences.orgmdpi.com
| Gene | Enzyme | Associated Porokeratosis Subtype(s) |
| MVK | Mevalonate Kinase | Disseminated Superficial Actinic Porokeratosis (DSAP), Porokeratosis of Mibelli elifesciences.org |
| PMVK | Phosphomevalonate Kinase | DSAP elifesciences.org |
| MVD | Mevalonate Decarboxylase | DSAP, Linear Porokeratosis morressier.comelifesciences.org |
| FDPS | Farnesyl Diphosphate Synthase | DSAP elifesciences.org |
The resulting deficiency in mevalonate metabolism in the affected keratinocytes is believed to cause an accumulation of a toxic precursor or a deficiency of a crucial downstream product, leading to abnormal keratinocyte differentiation and apoptosis, which manifests as the clinical lesions of porokeratosis. nih.gov
Advanced Analytical Methodologies for Mevaldic Acid and Its Metabolites in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for the analysis of mevaldic acid and its related metabolites. metwarebio.comcreative-proteomics.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low-abundance and chemically unstable intermediates within complex biological matrices. metwarebio.comnih.gov
Researchers have developed various LC-MS/MS methods to simultaneously analyze multiple intermediates of the mevalonate (B85504) pathway. nih.gov These methods often involve chemical derivatization to improve the chromatographic retention, peak shape, and detection sensitivity of the highly polar analytes. nih.gov For instance, a recently developed method utilizing a specific labeling agent allowed for the simultaneous analysis of all mevalonate pathway intermediates in biospecimens. nih.gov
The versatility of LC-MS/MS allows for its application across different biological samples, including plasma, serum, urine, and tissue extracts. creative-proteomics.comebi.ac.uk Optimized extraction protocols are essential to handle the chemical instability and low concentrations of these metabolites and to minimize matrix effects that can interfere with quantification. metwarebio.comfh-joanneum.at
Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Mevalonate Pathway Metabolites
| Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Key Methodological Features | Reference(s) |
|---|---|---|---|---|
| Mevalonic Acid (MVA) | Human Plasma | 0.2 ng/mL | Automated solid-phase extraction, column-switching, reversed-phase LC-MS/MS | researchgate.net |
| MVA | Human Plasma | 0.5 ng/mL | Solid-phase extraction, negative-ion electrospray ionization | nih.gov |
| MVA and other intermediates | HepG2 cells | 0.03 to 1.0 µmol/L | HPLC-MS/MS | nih.gov |
| All MVA intermediates | Biospecimens | Not specified | Chemical derivatization (Tmt-PP labeling) | nih.gov |
| MVA and intermediates | Engineered E. coli | Not specified | LC-ToF-MS | a-star.edu.sga-star.edu.sg |
Absolute Quantification Techniques and Isotope-Labeled Internal Standards
For accurate and precise quantification, absolute quantification using isotope-labeled internal standards is the gold standard in LC-MS/MS analysis. researchgate.netcreative-proteomics.com Isotope dilution mass spectrometry involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated mevalonic acid) to the sample at the beginning of the extraction process. ebi.ac.uknih.gov This internal standard behaves identically to the endogenous analyte during sample preparation and analysis, correcting for any losses or variations that may occur. ucl.ac.ukresearchgate.net
The use of a heptadeuterated analog of mevalonic acid has been reported for the determination of mevalonic acid in human plasma and urine. ebi.ac.uk This approach allows for the creation of calibration curves and the precise calculation of the absolute concentration of the endogenous metabolite. researchgate.net The high accuracy and precision afforded by this technique are essential for clinical diagnostic applications and for monitoring the effects of therapeutic interventions, such as statin therapy. nih.govnih.gov
Metabolic Pathway Profiling and Flux Analysis
Beyond quantifying individual metabolites, LC-MS/MS is a powerful tool for metabolic pathway profiling and flux analysis. creative-proteomics.com By simultaneously measuring the levels of multiple intermediates, researchers can gain a comprehensive view of the mevalonate pathway's activity and identify potential regulatory bottlenecks. metwarebio.com This is particularly valuable in studying diseases where the pathway is dysregulated, such as cancer and metabolic disorders. metwarebio.comnih.gov
Metabolic flux analysis, often employing stable isotope tracers like ¹³C-labeled glucose or acetate, allows for the real-time tracking of carbon flow through the enzymatic steps of the mevalonate pathway. metwarebio.comresearchgate.net By monitoring the incorporation of these isotopes into downstream metabolites, researchers can quantify the rate of metabolic reactions (flux) and understand how the pathway responds to various stimuli or genetic modifications. metwarebio.comnih.gov This dynamic information provides deeper insights into metabolic plasticity and regulation than static metabolite measurements alone. metwarebio.comosti.gov For example, ¹³C-metabolic flux analysis has been used to investigate the efficiency of mevalonate production in engineered E. coli strains. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of mevalonate pathway metabolites, particularly for volatile and thermally stable compounds. creative-proteomics.comcreative-proteomics.com For non-volatile compounds like this compound and mevalonic acid, derivatization is required to convert them into a volatile form suitable for GC analysis. chemrxiv.org
Historically, GC-MS has been widely used for the quantitative analysis of mevalonic acid in urine and other biological fluids. ebi.ac.uk Methods often involve the conversion of mevalonic acid to its lactone form, mevalonolactone, followed by derivatization. ebi.ac.uk Stable isotope dilution techniques, using deuterated internal standards, are also employed in GC-MS to ensure accurate quantification. nih.govnih.gov For instance, a method using D₃-mevalonic acid as an internal standard was developed for the study of mevalonic aciduria. nih.gov
While LC-MS/MS has become more prevalent due to its ability to analyze a wider range of metabolites without derivatization, GC-MS remains a valuable tool, especially in metabolomics studies focusing on primary metabolism and volatile organic compounds. creative-proteomics.comchemrxiv.org
Table 2: Comparison of LC-MS/MS and GC-MS for this compound and Metabolite Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analyte Polarity | Suitable for a wide range of polarities, including highly polar compounds. creative-proteomics.com | Primarily for volatile or semi-volatile compounds; requires derivatization for polar analytes. chemrxiv.org |
| Sample Preparation | Often involves liquid-liquid or solid-phase extraction. researchgate.netnih.gov | Requires derivatization to increase volatility. chemrxiv.org |
| Throughput | Generally high throughput. creative-proteomics.com | Can be lower throughput due to derivatization steps. |
| Sensitivity | High sensitivity, often in the low ng/mL to pg/mL range. researchgate.netcreative-proteomics.com | High sensitivity, comparable to LC-MS/MS for certain analytes. researchgate.net |
| Applications | Targeted quantification, metabolic profiling, flux analysis. metwarebio.comcreative-proteomics.com | Metabolomics, analysis of volatile metabolites, sterol analysis. creative-proteomics.comebi.ac.uk |
Enzymatic Assay Development for Mevalonic Acid Quantification in Biological Samples
In addition to mass spectrometry-based methods, enzymatic assays offer a complementary approach for the quantification of mevalonic acid in biological samples. nih.govgoogle.com These assays are typically based on the specific activity of enzymes involved in the mevalonate pathway. nih.gov
One such method utilizes an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK). nih.govresearchgate.net In this assay, mevalonic acid participates in a series of reactions that lead to the production of a measurable product, such as thio-NADH, which can be detected spectrophotometrically. nih.gov The inclusion of mevalonate kinase enhances the specificity of the assay, ensuring that only mevalonic acid is measured. nih.gov
These enzymatic assays can be highly sensitive, with detection limits reported in the low ng/mL range, and show good correlation with LC-MS/MS results. nih.govresearchgate.net Their simplicity, precision, and potential for high throughput make them suitable for clinical applications where rapid and cost-effective analysis is needed. nih.gov
Future Research Directions and Unexplored Avenues
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Mevaldic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves enzymatic or chemical pathways, such as the condensation of acetyl-CoA and acetoacetyl-CoA via HMG-CoA synthase. Detailed protocols should specify reagent purity (≥99%), reaction temperature (37°C for enzymatic methods), and purification steps (e.g., HPLC with a C18 column). Ensure reproducibility by documenting solvent systems (e.g., methanol:water gradients) and validation via NMR or mass spectrometry .
Q. How can researchers accurately quantify this compound concentrations in biological samples?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₃-mevaldic acid) to correct for matrix effects. Calibration curves (1–100 μM range) should be validated for linearity (R² > 0.99) and recovery rates (85–115%). Include negative controls (e.g., enzyme-inactivated samples) to exclude endogenous interference .
Q. What are the optimal pH and temperature conditions for studying this compound's stability?
- Methodological Answer : Stability assays should test pH 6.0–8.0 (buffered with Tris-HCl or phosphate) and temperatures from 4°C to 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) over 24–72 hours. Report half-life calculations using first-order kinetics models .
Advanced Research Questions
Q. How should researchers address discrepancies in reported enzymatic activity of this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cofactor concentrations, incubation time). Replicate conflicting experiments with standardized protocols, and perform statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Use sensitivity analyses to isolate confounding factors (e.g., enzyme source purity) .
Q. What experimental controls are critical when investigating this compound's role in metabolic pathways?
- Methodological Answer : Include (1) negative controls (e.g., knockout cell lines or enzyme inhibitors), (2) positive controls (e.g., known substrates like mevalonate), and (3) blank reactions (no substrate/enzyme). Validate pathway specificity using isotopic tracing (¹³C-mevaldic acid) and siRNA silencing of downstream genes .
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Account for heteroscedasticity via weighted least squares and validate assumptions (e.g., normality of residuals) using Q-Q plots .
Q. How can researchers integrate this compound data with multi-omics datasets (e.g., transcriptomics, metabolomics)?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound levels to related pathways (e.g., cholesterol biosynthesis). Apply correlation networks (Spearman’s ρ) to identify co-regulated genes/metabolites. Validate hypotheses with targeted knockouts or overexpression models .
Guidelines for Data Presentation and Reproducibility
- Experimental Replication : Follow PRIDE guidelines for metabolomics data, including raw spectra, processed data tables, and metadata (e.g., instrument settings) .
- Conflict Resolution : Transparently report outliers and use Bland-Altman plots to compare inter-lab variability .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
